Zwittergent 3-10 (n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a synthetic sulfobetaine detergent characterized by a short 10-carbon alkyl chain, yielding a high critical micelle concentration (CMC) of 25–40 mM and a low aggregation number of 41 . Because it features a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength, it maintains a net zero charge across a broad pH range . In procurement and process design, Zwittergent 3-10 is prioritized over other surfactants when a workflow requires a non-denaturing solubilization agent that can break protein-protein interactions effectively while remaining fully compatible with charge-based separation techniques and rapid dialysis removal [1].
Substituting Zwittergent 3-10 with longer-chain analogs (such as Zwittergent 3-12 or 3-14) drastically lowers the CMC to as low as 0.1 mM, causing the formation of large, stable micelles that cannot be efficiently removed by standard dialysis membranes, thereby complicating downstream processing[1]. Conversely, replacing it with common non-ionic detergents like Triton X-100 introduces severe UV interference at 280 nm, precluding direct spectrophotometric protein monitoring during chromatography [2]. Furthermore, while anionic detergents like SDS offer strong solubilization, they irreversibly denature proteins and mask their native charge, causing catastrophic failure in isoelectric focusing (IEF) and ion-exchange chromatography where Zwittergent 3-10 excels [3].
The 10-carbon chain of Zwittergent 3-10 results in a high CMC (25–40 mM), allowing it to exist predominantly as monomers at typical working concentrations, which readily pass through standard dialysis membranes . In contrast, Zwittergent 3-14 has a CMC of 0.1–0.4 mM and forms large micelles that become trapped during dialysis, necessitating complex removal strategies like hydrophobic interaction chromatography [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) and Dialyzability |
| Target Compound Data | Zwittergent 3-10: CMC 25–40 mM (Rapidly dialyzable) |
| Comparator Or Baseline | Zwittergent 3-14: CMC 0.1–0.4 mM (Non-dialyzable without demicellization agents) |
| Quantified Difference | 100-fold higher CMC for Zwittergent 3-10, enabling passive membrane clearance. |
| Conditions | Aqueous buffer, standard molecular weight cut-off (MWCO) dialysis membranes. |
Allows buyers to streamline downstream purification by avoiding the purchase and integration of specialized detergent-removal columns.
Unlike aromatic non-ionic detergents, Zwittergent 3-10 lacks UV-absorbing chromophores, making it completely transparent at 280 nm [1]. Triton X-100, a common in-class procurement substitute for mild solubilization, exhibits massive background absorbance at 280 nm, which obscures the protein elution profile and prevents accurate real-time quantification [2].
| Evidence Dimension | Background UV Absorbance at 280 nm |
| Target Compound Data | Zwittergent 3-10: Negligible absorbance at 280 nm |
| Comparator Or Baseline | Triton X-100: High background absorbance at 280 nm |
| Quantified Difference | Complete elimination of detergent-induced baseline interference at 280 nm. |
| Conditions | Standard chromatographic elution buffers monitored via UV-Vis spectrophotometry. |
Essential for industrial and analytical chromatography where continuous UV 280 nm monitoring is required to track protein elution.
Zwittergent 3-10 maintains a strict net zero charge across a wide pH range, allowing it to solubilize membrane proteins without altering their isoelectric point (pI) [1]. SDS, while a potent solubilizer, binds to proteins at a ratio of 1.4 g per gram of protein, imparting a massive negative charge that completely disrupts isoelectric focusing (IEF) [2].
| Evidence Dimension | Effect on Protein Isoelectric Point (pI) |
| Target Compound Data | Zwittergent 3-10: 0 net charge contribution, pI preserved |
| Comparator Or Baseline | SDS: Imparts uniform negative charge, pI masked |
| Quantified Difference | Zwittergent 3-10 allows 100% native charge-based separation, whereas SDS reduces charge-based resolution to zero. |
| Conditions | First-dimension isoelectric focusing (IEF) in 2D gel electrophoresis. |
Mandatory for proteomic facilities purchasing reagents for 2D gel electrophoresis or ion-exchange chromatography where native charge preservation is non-negotiable.
Zwittergent 3-10 is the optimal choice for extracting hydrophobic or outer membrane proteins prior to isoelectric focusing, as its zwitterionic nature prevents the masking of native protein charges, unlike SDS [1].
Because it is transparent at 280 nm, Zwittergent 3-10 should be procured for ion-exchange or size-exclusion chromatography workflows where real-time UV quantification of the target protein is required, replacing UV-absorbing detergents like Triton X-100 [2].
In structural biology or vaccine formulation where the solubilizing detergent must be completely removed post-extraction, Zwittergent 3-10 is selected over Zwittergent 3-14 due to its high CMC (25-40 mM), which permits rapid clearance via standard dialysis membranes [3].
Irritant